molecular formula C6H6BrCl2N B3082484 2-Bromo-5-(chloromethyl)pyridine hydrochloride CAS No. 1126779-39-2

2-Bromo-5-(chloromethyl)pyridine hydrochloride

Cat. No.: B3082484
CAS No.: 1126779-39-2
M. Wt: 242.93
InChI Key: GLEYJNYBNZURDU-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a chloromethyl (-CH2Cl) group at the 5-position of the pyridine ring, with a hydrochloride salt enhancing its solubility . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where reactive sites (Br and -CH2Cl) enable cross-coupling, alkylation, or nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-5-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEYJNYBNZURDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)pyridine hydrochloride typically involves the bromination of 5-(chloromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Bromo-5-(chloromethyl)pyridine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogenated structure allows for modifications that enhance the biological activity of drugs targeting central nervous system disorders. For instance, derivatives of this compound have been investigated for their potential as receptor modulators and enzyme inhibitors, contributing to the development of new therapeutic agents.

Case Study: CNS Disorders
Research has demonstrated that compounds derived from 2-bromo-5-(chloromethyl)pyridine exhibit significant activity against various neurological targets. In one study, derivatives were synthesized and evaluated for their binding affinity to serotonin receptors, revealing promising candidates for further development in treating mood disorders.

Organic Synthesis

Intermediate in Organic Reactions
This compound acts as an intermediate in the synthesis of complex organic molecules. It is particularly useful in reactions involving nucleophilic substitution due to its electrophilic nature. The introduction of the bromine atom facilitates further reactions, making it a versatile reagent in organic synthesis.

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionWith sodium borohydride in water75
Metal-Catalyzed CouplingUsing palladium catalyst in acetonitrile58

Example Reactions
In one example, 2-bromo-5-(chloromethyl)pyridine was used to synthesize a series of pyridine-containing ligands for metal-catalyzed reactions, demonstrating its utility in creating complex structures essential for catalysis.

Material Science

Functionalized Materials
The compound is also employed in material science for the preparation of functionalized materials such as polymers and nanomaterials. Its ability to introduce halogenated pyridine moieties allows for enhanced properties such as increased thermal stability and improved mechanical strength.

Case Study: Polymer Synthesis
In a recent study, researchers utilized 2-bromo-5-(chloromethyl)pyridine to synthesize a novel polymeric material with enhanced conductivity properties. The halogenated groups facilitated cross-linking, resulting in materials suitable for electronic applications.

Biological Studies

Biochemical Pathway Analysis
this compound plays a significant role in biological studies aimed at understanding enzyme mechanisms and cellular pathways. Its reactivity allows it to modify proteins and enzymes, providing insights into their functions.

Study FocusFindings
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer pathways.
Cellular EffectsAltered gene expression profiles in treated cells, indicating its potential as a research tool for studying cellular metabolism.

Example Application
In biochemical assays, this compound has been shown to modulate signaling pathways by acting on specific kinases, thus aiding researchers in elucidating the roles of these enzymes in disease processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)pyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine and chloromethyl groups act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Brominated Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Features/Applications
2-Bromo-5-(chloromethyl)pyridine* 168173-56-6 C6H5BrClN 206.47 Br (2), ClCH2 (5) Reactive sites for functionalization
3-Bromo-5-(chloromethyl)pyridine HCl 120277-69-2 C6H5BrClN·HCl 242.93 Br (3), ClCH2 (5), HCl salt Corrosive (Hazard Code C)
5-Bromo-2-(chloromethyl)pyridine HCl 3430-13-5 C6H5BrClN·HCl 242.93 Br (5), ClCH2 (2), HCl salt Positional isomer; similar reactivity
4-Bromo-2-chloro-5-methylpyridine 867279-13-8 C6H5BrClN 206.47 Br (4), Cl (2), CH3 (5) Intermediate in heterocyclic synthesis
2-Bromo-3-methylpyridine 3430-17-9 C6H6BrN 172.02 Br (2), CH3 (3) SDS available; industrial use
5-Bromo-2-chloropyrimidin-4-amine - C4H4BrClN3 194.45 Br (5), Cl (2), NH2 (4) Crystal structure with H-bonding

*Hydrochloride salt data inferred from analogs.

Reactivity and Functionalization

  • Substituent Position Effects : Bromine at the 2-position (pyridine) vs. 3- or 5-position alters electronic density, directing nucleophilic attack or coupling reactions. For example, the 2-bromo substituent in the target compound may facilitate Suzuki-Miyaura cross-coupling at lower temperatures compared to 3-bromo analogs due to steric and electronic factors .
  • Chloromethyl Group : The -CH2Cl group in 2-bromo-5-(chloromethyl)pyridine enables nucleophilic substitution (e.g., with amines or thiols) to generate secondary derivatives, a feature shared with 5-bromo-2-(chloromethyl)pyridine HCl .
  • Hydrochloride Salt : Enhances aqueous solubility compared to free bases, critical for reactions in polar solvents .

Biological Activity

2-Bromo-5-(chloromethyl)pyridine hydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C₆H₆BrCl₂N, and it has a molecular weight of 242.93 g/mol. This compound is characterized by a pyridine ring with a bromine atom at the 2-position and a chloromethyl group at the 5-position, which contributes to its biological activity.

The hydrochloride form of this compound enhances its solubility in water, making it suitable for various experimental applications. The synthesis of this compound can be accomplished through several methods, including halogenation and alkylation reactions, which have been documented in various studies .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacteria and fungi. Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve interaction with specific proteins or enzymes within microbial cells, affecting their growth and metabolism .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL
Candida albicansZ µg/mL

(Note: Actual MIC values need to be sourced from specific studies.)

Enzyme Inhibition Potential

The structure of this compound suggests that it may act as an inhibitor of specific enzymes or receptors. Preliminary studies indicate that further investigation into its pharmacokinetics and pharmacodynamics is necessary to elucidate these mechanisms fully .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by researchers highlighted the effectiveness of this compound against Staphylococcus aureus, where it demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics .
  • Enzyme Interaction Study : Another research effort focused on the compound's interaction with microbial enzymes, revealing that it could potentially disrupt metabolic pathways critical for microbial survival .
  • Pharmacological Assessment : A pharmacological study assessed the gastrointestinal absorption and permeability of the compound, finding that its properties enhance its potential for therapeutic applications .

Similar Compounds and Their Activities

Several compounds share structural similarities with this compound, each exhibiting varying degrees of biological activity:

Compound NameCAS NumberSimilarity Index
5-Bromo-2-(chloromethyl)pyridine936342-91-51.00
2-Bromo-4-chloro-5-methylpyridine1033203-40-50.85
5-(Chloromethyl)-2-methylpyridine106651-81-40.79

These compounds may serve as alternative agents in antimicrobial therapy or as leads for further drug development due to their structural similarities .

Q & A

What are the common synthetic routes for 2-Bromo-5-(chloromethyl)pyridine hydrochloride?

Basic Research Question
The synthesis typically involves halogenation and functional group modification of pyridine derivatives. A widely used method starts with bromination of a pyridine precursor (e.g., 5-hydroxypyridine) using bromine in acetic acid, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group . For example:

  • Step 1 : Bromination of the pyridine core at the 2-position.
  • Step 2 : Chlorination at the 5-position using SOCl₂ under controlled conditions (60–65°C, inert atmosphere).
  • Step 3 : Formation of the hydrochloride salt via reaction with HCl.
    Key Considerations : Reaction temperature, solvent choice (e.g., carbon tetrachloride), and gas chromatography monitoring are critical for yield optimization .

How can researchers characterize the purity and structure of this compound?

Basic Research Question
Characterization involves a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the pyridine ring.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₆H₅BrCl₂N).
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% as per industrial standards) .
  • X-ray Crystallography : For definitive structural confirmation, though this requires high-quality single crystals .
    Methodological Tip : Use PubChem or EPA DSSTox databases for cross-referencing spectral data .

How do the dual halogen substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The bromine and chloromethyl groups at positions 2 and 5 create distinct reactivity profiles:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
  • Chloromethyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols) to generate functionalized intermediates .
    Experimental Design :

Optimize Catalyst Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling reactions.

Kinetic Studies : Compare reaction rates with analogs lacking the chloromethyl group (e.g., 2-bromo-5-methylpyridine) to isolate substituent effects.
Data Contradiction Note : Some studies report reduced yields due to steric hindrance from the chloromethyl group, necessitating modified bases (e.g., Cs₂CO₃ instead of K₂CO₃) .

What strategies mitigate low yields during the synthesis of this compound?

Advanced Research Question
Low yields often stem from side reactions (e.g., over-chlorination or hydrolysis). Solutions include:

  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., dry CCl₄) and inert atmospheres to prevent hydrolysis of the chloromethyl group .
  • Stepwise Purification : Isolate intermediates (e.g., 2-bromo-5-hydroxypyridine) via column chromatography before chlorination.
  • Catalyst Screening : Test alternatives like PCl₃ for milder chlorination, reducing decomposition risks .
    Case Study : A 2025 study achieved 85% yield by replacing SOCl₂ with PCl₃ and optimizing stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) .

What safety protocols are essential when handling this compound?

Basic Research Question
The compound is hazardous due to its alkylating potential and corrosivity. Key protocols:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of HCl fumes during reactions.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption .
    Emergency Measures : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical channels.

How does this compound compare to structurally similar halogenated pyridines in biological activity studies?

Advanced Research Question
Comparative studies highlight its unique bioactivity:

  • Antimicrobial Activity : The chloromethyl group enhances membrane permeability, increasing efficacy against Gram-negative bacteria compared to 2-bromo-5-methylpyridine .
  • Cytotoxicity : In vitro assays show IC₅₀ values 30% lower than analogs lacking bromine, suggesting synergistic halogen effects .
    Methodological Approach :
  • Docking Simulations : Model interactions with bacterial enzymes (e.g., dihydrofolate reductase) to predict binding affinity.
  • SAR Studies : Synthesize derivatives (e.g., replacing Br with I) to establish structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(chloromethyl)pyridine hydrochloride
Reactant of Route 2
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2-Bromo-5-(chloromethyl)pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.